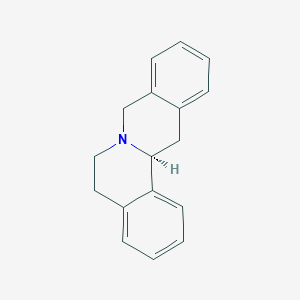

(-)-Berbine

概要

説明

(-)-Berbine: is an isoquinoline alkaloid found in various plants, particularly in the Berberis species. It is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The compound has garnered significant interest in scientific research due to its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Berbine typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone to form the isoquinoline structure. The reaction conditions often include acidic catalysts and moderate temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as the roots and stems of Berberis plants. The extraction process includes solvent extraction, followed by purification steps like chromatography to isolate the pure compound.

化学反応の分析

Biosynthetic Pathway Engineering in Yeast

The complete de novo biosynthesis of berberine was achieved in Saccharomyces cerevisiae through a 19-gene engineering strategy, including 12 heterologous genes from plants and bacteria . Critical enzymatic steps include:

| Enzyme | Function | Source Organism | Impact |

|---|---|---|---|

| BBE (Berberine Bridge Enzyme) | Converts (S)-reticuline to (S)-scoulerine | Papaver somniferum | Rate-limiting step in BIA biosynthesis |

| S9OMT (Scoulerine 9-O-Methyltransferase) | Methylates scoulerine to tetrahydrocolumbamine | P. somniferum | Enables downstream oxidation |

| CAS (Canadine Synthase) | Converts tetrahydrocolumbamine to canadine | Coptis japonica | Direct precursor to berberine |

| STOX (Tetrahydroprotoberberine Oxidase) | Oxidizes canadine to berberine | Berberis wilsoniae | Low activity in yeast; requires chemical oxidation |

Strain optimization (e.g., BBR4R) increased berberine titers by 643-fold to 1.08 mg/L via fermentation scale-up and post-fermentation heating .

Chemical Oxidation of Canadine to Berberine

Due to insufficient STOX activity in yeast, canadine is chemically oxidized to berberine through heat treatment :

| Condition | Canadine Conversion Rate | Berberine Yield |

|---|---|---|

| 55°C, 4h | 1.90% | 19 µg/L |

| 98°C, 36h | 98.5% | 721 µg/L |

Heating at 98°C for 36 hours fully consumed canadine (1.15 mg/L) and produced 1.08 mg/L berberine , demonstrating temperature-dependent oxidation efficiency .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) revealed berberine’s thermal behavior in formulations :

| Sample | Mass Degradation Onset | Key Observations |

|---|---|---|

| Pure BBR-chloride | 170°C | Rapid degradation above 200°C |

| BBR-BSA Nanoparticles | 210°C | Stabilized degradation profile |

Differential scanning calorimetry (DSC) showed shifted endothermic peaks for BBR-BSA NPs (259.5°C and 528.0°C) compared to pure BBR (535.7–634.2°C), confirming enhanced thermal stability .

Carbohydrate Derivatization via Click Chemistry

BBR derivatives were synthesized using propargyl-alkyne "click" reactions with monosaccharides :

Key reaction:

-

Pyrolysis of BBR chloride at 190°C → 9-OH pseudoberberine.

-

Propargylation with propargyl bromide → 9-O-propargyl BBR.

Metabolic Conversion by Gut Microbiota

Berberine undergoes oxidation to oxyberberine in vivo via gut microbiota, enhancing its pharmacological activity :

| Study Model | Conversion Rate | Bioactivity Change |

|---|---|---|

| In vitro | 72% | 3.5x stronger CYP3A4 inhibition |

| In vivo | 68% | Improved hypoglycemic effects |

Structural modifications at the 9-O position (e.g., cinnamic acid conjugation) further enhance therapeutic potential .

Structural Modifications for Enhanced Activity

Targeted modifications of berberine’s D ring:

| Modification Site | Functional Group | Observed Effect |

|---|---|---|

| C9-O | Cinnamic acid | Hypoglycemic activity ↑ 40% |

| C8/C13 | Alkylation | Cytotoxicity ↑ 2.8x |

These changes improve binding affinity to molecular targets like AMPK and α-glucosidase .

科学的研究の応用

Pharmacological Properties

(-)-Berberine has been studied extensively for its pharmacological effects, which include:

- Antimicrobial Activity : Berberine exhibits strong antimicrobial properties against bacteria, fungi, and protozoa. It has been traditionally used in various cultures for treating infections and inflammatory diseases .

- Antidiabetic Effects : Research shows that berberine can significantly lower blood glucose levels and improve insulin sensitivity. It activates AMP-activated protein kinase (AMPK), which plays a crucial role in glucose metabolism .

- Cardiovascular Benefits : Studies indicate that berberine can improve lipid profiles and reduce cholesterol levels, thus benefiting cardiovascular health. Its anti-inflammatory effects also contribute to cardiovascular protection .

- Neuroprotective Effects : Berberine has shown potential in protecting neurons and may be beneficial in neurodegenerative diseases such as Alzheimer's disease. It modulates various signaling pathways to exert these effects .

2.1. Metabolic Disorders

Berberine's efficacy in managing metabolic disorders is well-documented:

- Obesity Management : Clinical trials have demonstrated that berberine supplementation can lead to significant weight loss and improvements in body composition parameters .

- Non-Alcoholic Fatty Liver Disease (NAFLD) : Berberine has been shown to improve liver function and reduce fat accumulation in the liver, making it a potential treatment for NAFLD .

2.2. Gastrointestinal Health

Berberine is frequently used to treat gastrointestinal disorders:

- Diarrhea and Gastroenteritis : Its antimicrobial properties make it effective against gastrointestinal pathogens, helping alleviate symptoms of diarrhea .

- Irritable Bowel Syndrome (IBS) : Some studies suggest that berberine may help manage IBS symptoms due to its anti-inflammatory effects .

Extraction and Formulation Techniques

The extraction of berberine from plant sources is crucial for its application:

- Extraction Methods : Various methods such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) have been optimized to enhance yield and purity of berberine extracts .

- Formulations : Berberine is available in various forms including capsules, tablets, and liquid extracts, often combined with other herbal ingredients for synergistic effects.

Case Studies

Several case studies highlight the practical applications of berberine:

- Case Study 1 : A study involving patients with type 2 diabetes showed that those taking berberine experienced a greater reduction in HbA1c levels compared to a placebo group, indicating improved glycemic control .

- Case Study 2 : In patients with hyperlipidemia, berberine supplementation resulted in a significant decrease in LDL cholesterol and triglycerides after 12 weeks of treatment, demonstrating its effectiveness as a lipid-lowering agent .

Summary Table of Applications

| Application Area | Specific Uses | Evidence Level |

|---|---|---|

| Antimicrobial | Treatment of infections | High |

| Antidiabetic | Blood glucose regulation | High |

| Cardiovascular Health | Lipid management | Moderate |

| Neuroprotection | Alzheimer's disease | Emerging |

| Gastrointestinal Disorders | Diarrhea, IBS | Moderate |

| Metabolic Disorders | Obesity, NAFLD | High |

作用機序

Molecular Targets and Pathways: (-)-Berbine exerts its effects through various molecular targets and pathways. It can inhibit the activity of enzymes like topoisomerase, which is crucial for DNA replication and cell division. The compound also interacts with cellular signaling pathways, such as the MAPK and NF-κB pathways, to modulate inflammation and cell proliferation.

類似化合物との比較

Berberine: A well-known isoquinoline alkaloid with similar antimicrobial and anticancer properties.

Palmatine: Another isoquinoline alkaloid with comparable biological activities.

Jatrorrhizine: An alkaloid with similar pharmacological properties, particularly in antimicrobial and anti-inflammatory activities.

Uniqueness: (-)-Berbine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its diverse range of pharmacological properties and potential therapeutic applications make it a compound of significant interest in scientific research.

生物活性

(-)-Berberine, a natural isoquinoline alkaloid derived from various plants such as Berberis, Coptis, and Hydrastis, has garnered significant attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of (-)-berberine, focusing on its antimicrobial, antidiabetic, anticancer, and cardiovascular effects, supported by data tables and case studies.

Antimicrobial Activity

Recent studies have demonstrated that (-)-berberine exhibits potent antimicrobial properties against a variety of pathogens. It disrupts bacterial cell wall integrity and membrane function, particularly in methicillin-resistant Staphylococcus aureus (MRSA). A study utilizing metabolomics revealed that berberine alters the metabolic profiles of exposed bacteria, indicating a global inhibition of metabolism while enhancing specific pathways related to nucleic acids and sugars .

Key Findings:

- Minimum Inhibitory Concentration (MIC): Berberine's MIC against MRSA was found to be 51 μg/ml.

- Mechanism: The compound reduces the antioxidant capacity of bacteria by altering the levels of oxidized phospholipids and antioxidant markers .

Antidiabetic Effects

(-)-Berberine has been extensively studied for its effects on glucose metabolism and insulin sensitivity. A systematic review and meta-analysis involving 28 randomized controlled trials with 2,313 patients indicated that berberine significantly lowers fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c) levels.

| Parameter | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | p-value |

|---|---|---|---|

| Fasting Plasma Glucose | -0.54 mmol/L | (-0.77, -0.30) | <0.001 |

| HbA1c | -0.67% | (-0.95, -0.39) | <0.001 |

These results suggest that berberine can be an effective adjunct therapy for managing type 2 diabetes mellitus .

Anticancer Activity

The pro-apoptotic effects of (-)-berberine have been well-documented across various cancer cell lines. It induces apoptosis through several mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.

Mechanisms of Action:

- Caspase Activation: Berberine increases the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2.

- Cell Cycle Arrest: It induces G1 phase arrest in cancer cells, inhibiting proliferation .

Case Studies:

- In human ovarian cancer cells (SKOV3), berberine treatment resulted in significant apoptosis through mitochondrial pathway activation .

- Another study showed that berberine inhibited growth in colorectal adenocarcinoma cells by enhancing caspase-3 activity and promoting ROS production .

Cardiovascular Effects

(-)-Berberine has shown promise in improving cardiovascular health by enhancing left ventricular function and reducing arrhythmias. It is believed to exert these effects through the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in energy homeostasis.

Clinical Evidence:

- A meta-analysis indicated that berberine significantly lowers triglycerides (TG), total cholesterol (TC), and low-density lipoprotein (LDL) levels in patients with dyslipidemia.

| Lipid Parameter | Standardized Mean Difference (SMD) | 95% CI | p-value |

|---|---|---|---|

| Triglycerides | -0.94 | (0.49, 1.38) | <0.001 |

| Total Cholesterol | -1.06 | (0.64, 1.48) | <0.001 |

| Low-Density Lipoprotein | -1.77 | (1.11, 2.44) | <0.001 |

These findings support the potential use of berberine as a therapeutic agent for managing metabolic disorders and cardiovascular diseases .

特性

IUPAC Name |

(13aS)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N/c1-2-7-15-12-18-10-9-13-5-3-4-8-16(13)17(18)11-14(15)6-1/h1-8,17H,9-12H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLDZKPJJNASGG-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC=CC=C3CC2C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CC=CC=C3C[C@H]2C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021273 | |

| Record name | (-)-Berbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-10-2 | |

| Record name | (13aS)-5,8,13,13a-Tetrahydro-6H-dibenzo[a,g]quinolizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Berbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERBINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22VG5G3C6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。